![molecular formula C8H7N3O B13233023 2-Hydroxy-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B13233023.png)
2-Hydroxy-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carbonitrile is a nitrogen-containing heterocyclic compound. This compound features a pyridine ring fused with a pyrrole ring, making it part of the pyrrolopyridine family. Such structures are significant in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carbonitrile can be achieved through a base-promoted three-component reaction. This involves the reaction of β-enamino imide, aromatic aldehydes, and malononitrile. The reaction typically occurs under mild conditions, often using a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce nitro groups or other reducible functionalities.
Substitution: This includes nucleophilic or electrophilic substitution reactions, which can introduce new substituents onto the pyridine or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
2-Hydroxy-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Compounds with similar structures are investigated for their potential as therapeutic agents.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The exact mechanism of action for 2-Hydroxy-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carbonitrile is not well-documented. similar compounds often interact with biological targets such as enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-b]pyridine: Known for its kinase inhibitory activity.
Pyrrolo[1,2-a]pyrazine: Exhibits antibacterial, antifungal, and antiviral activities.
Indole derivatives: Widely studied for their biological activities, including anticancer and antimicrobial properties.
Uniqueness
2-Hydroxy-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carbonitrile is unique due to its specific structure, which combines a hydroxyl group and a nitrile group on a fused pyridine-pyrrole ring system. This unique structure can lead to distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-oxo-1,5,6,7-tetrahydropyrrolo[3,4-b]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-2-5-1-6-3-10-4-7(6)11-8(5)12/h1,10H,3-4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNWZQBZNKSKPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)NC(=O)C(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




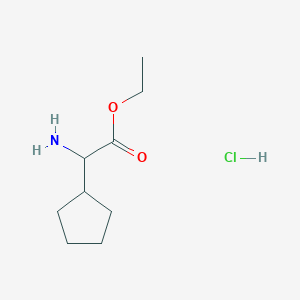
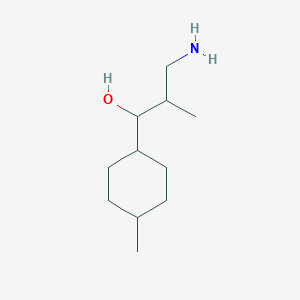
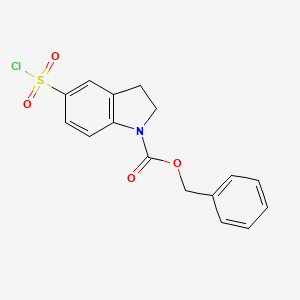
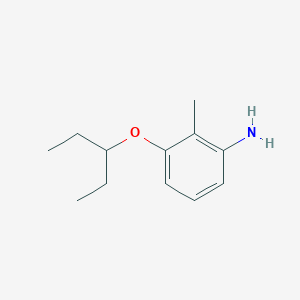
![tert-Butyl N-[2-(aminomethyl)-1-oxaspiro[4.5]decan-8-yl]carbamate](/img/structure/B13233016.png)
![3-[(Oxiran-2-yl)methyl]oxane-3-carbonitrile](/img/structure/B13233024.png)

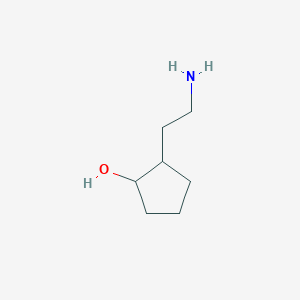
![7,7-Dimethyl-2-(2-methylphenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13233041.png)

